molecular formula C22H21N5O B11312757 2-phenyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine

2-phenyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine

Cat. No.: B11312757
M. Wt: 371.4 g/mol
InChI Key: NNUOOCOODMJCRQ-UHFFFAOYSA-N
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Description

The compound ({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE is a complex organic molecule that features a tetrazole ring, a phenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Ether Linkage: The ether linkage between the tetrazole and the phenyl group can be formed through a nucleophilic substitution reaction.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the phenyl groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Modified tetrazole or phenyl groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It may also serve as a probe for investigating the mechanisms of enzyme-catalyzed reactions.

Medicine

In medicinal chemistry, the compound has potential applications as a pharmacophore in the design of new drugs. Its tetrazole ring can mimic the carboxylate group, making it useful in the development of enzyme inhibitors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of ({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with enzymes or receptors, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-tetrazole
  • 4-Phenyl-1H-tetrazole
  • 2-Phenylethylamine

Uniqueness

The uniqueness of ({4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE lies in its combination of a tetrazole ring, phenyl groups, and an amine group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

2-phenyl-N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C22H21N5O/c1-3-7-18(8-4-1)15-16-23-17-19-11-13-21(14-12-19)28-22-24-25-26-27(22)20-9-5-2-6-10-20/h1-14,23H,15-17H2

InChI Key

NNUOOCOODMJCRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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